molecular formula C11H8N2O4 B6285852 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261991-35-8

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6285852
CAS No.: 1261991-35-8
M. Wt: 232.19 g/mol
InChI Key: KZHXAYBLZWZJHK-UHFFFAOYSA-N
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Description

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine is an organic compound with a unique structure that includes both carboxyphenyl and dihydroxypyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the reaction of 3-carboxyphenyl derivatives with dihydroxypyrimidine precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired compound with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, with optimization of reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl group can produce alcohols.

Scientific Research Applications

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to DNA or proteins, thereby affecting their function and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine stands out due to its unique combination of carboxyphenyl and dihydroxypyrimidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXAYBLZWZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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